9-Methylguanine

Antibacterial Folate Biosynthesis Enzyme Inhibition

9-Methylguanine (9-MG) is a uniquely N9-methylated purine—distinct from mutagenic O6-methylguanine and cytotoxic 7-methylguanine—making it an irreplaceable probe for specific biochemical investigations. It serves as a low-affinity DHPS inhibitor (Kd=58 μM) co-crystallized with EcDHPS (PDB: 5U0W) for structure-based drug design. Use as an MGMT substrate with certified ≤1% guanine impurity to prevent assay interference. Its unique CID branching ratio with 1-methylcytosine enables Hoogsteen base-pairing gas-phase studies, while its distinct fluorescence quantum yield supports photophysical differentiation. ≥98% purity, research-use only.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 5502-78-3
Cat. No. B1436491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylguanine
CAS5502-78-3
Synonyms9-methylguanine
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=C(NC2=O)N
InChIInChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12)
InChIKeyUUWJNBOCAPUTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methylguanine (CAS 5502-78-3) as a Tool for Probing Nucleobase Reactivity and Enzyme Inhibition


9-Methylguanine (9-MG) is a methylated purine derivative with the formula C6H7N5O and a molecular weight of 165.15 g/mol . It serves as a crucial model compound for studying DNA damage and repair mechanisms, specifically as a substrate for O6-methylguanine-DNA methyltransferase (MGMT) . Beyond its role as a nucleobase analog, 9-MG is a derivative of 8-mercaptoguanine and functions as an inhibitor of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis .

Why Guanine or Other Methylated Guanines Cannot Replace 9-Methylguanine in Specialized Assays


The specific site of methylation at the N9 position fundamentally alters 9-Methylguanine's physicochemical and biological properties relative to its closest analogs. Unlike the DNA lesion O6-methylguanine (O6-MeG), which is highly mutagenic and subject to specific repair pathways , or 7-methylguanine (7-MeG), which is primarily cytotoxic , 9-MG exhibits a distinct set of behaviors. Its ability to act as a weak DHPS inhibitor with a defined Kd value and its unique spectroscopic signature and gas-phase dissociation behavior mean it cannot be interchanged with other methylated purines for studies on enzyme binding, DNA base-pairing energetics, or as an internal standard. Substitution with a different guanine derivative would lead to quantitatively different, and likely erroneous, experimental outcomes, as detailed in the comparative evidence below.

Quantitative Differentiation of 9-Methylguanine from Structural Analogs: A Comparative Evidence Guide


DHPS Inhibition Affinity: 9-Methylguanine vs. Parent 8-Mercaptoguanine

9-Methylguanine acts as an inhibitor of E. coli dihydropteroate synthase (EcDHPS) with a Kd of 58 μM. This is a derivative of the fragment 8-mercaptoguanine, which binds 'weakly' to the enzyme . While the Kd for 8-mercaptoguanine itself is not precisely quantified in the primary source, the study establishes a class-level relationship where 9-MG represents a quantifiable starting point for further optimization. The compound's binding mode has been confirmed by X-ray crystallography (PDB ID: 5U0W) at a resolution of 1.97 Å .

Antibacterial Folate Biosynthesis Enzyme Inhibition

Spectroscopic Fingerprint: Fluorescence Quantum Yield Compared to Di-Methylguanines

The fluorescence quantum yield of protonated 9-Methylguanine (9-MG) is lower than that of protonated O6,9-dimethylguanine (O6,9-DMG) and 1,9-dimethylguanine (1,9-DMG). At pH 2.0 with excitation at 270 nm, the relative quantum yields were qualitatively assessed . This difference allows for the spectroscopic differentiation of 9-MG from its di-methylated counterparts, which is critical for analytical method development and photophysical studies of nucleobase analogs.

Analytical Chemistry Spectroscopy Photophysics

Gas-Phase Dissociation Behavior: Alternating Branching Ratios vs. 1-Methylguanine

In energy-resolved collision-induced dissociation (ER-CID) experiments on proton-bound Hoogsteen base pairs with 1-methylcytosine (1-mC), the [1-mC:9-mG:H]+ complex exhibits a fragment branching ratio favoring protonated guanine ([9-mG:H]+). This is in contrast to the [1-mC:1-mG:H]+ complex, which favors protonated cytosine ([1-mC:H]+) . This 'alternated branching ratio' demonstrates that the position of methylation (N9 vs. N1) profoundly influences the dissociation kinetics and energetics of these model base pairs.

Mass Spectrometry Base-Pairing Gas-Phase Ion Chemistry

Purity Specification: Sub-1% Guanine Impurity as a Critical Quality Attribute

Commercial-grade 9-Methylguanine is typically supplied with a purity of ≥98.0% as determined by HPLC, with a specific limit of ≤1% guanine as an impurity . This is a key differentiator from less well-characterized or lower-grade sources of the compound. For studies on DNA damage or repair where the presence of unmodified guanine could act as a confounding variable, this impurity specification is non-negotiable.

Analytical Chemistry Procurement Quality Control

Defined Application Scenarios for 9-Methylguanine Based on Comparative Evidence


1. Reference Standard for Weak DHPS Inhibition in Antibacterial Drug Discovery

Utilize 9-Methylguanine as a low-affinity (Kd = 58 μM) reference ligand in surface plasmon resonance (SPR) assays for E. coli dihydropteroate synthase (EcDHPS). This allows for the direct comparison of new chemical entities derived from the 8-mercaptoguanine scaffold, with 9-MG serving as a quantifiable baseline for weak binding . Its co-crystal structure with DHPS (PDB: 5U0W) further provides a validated starting point for structure-based drug design .

2. Mass Spectrometric Probe for Nucleobase Base-Pairing and Dissociation Dynamics

Employ 9-Methylguanine in gas-phase studies to investigate the energetics and mechanisms of nucleobase interactions. Its unique CID branching ratio when paired with 1-methylcytosine makes it a specific probe for studying Hoogsteen base-pairing. This is critical for fundamental research into DNA structure and for developing analytical methods that rely on mass spectrometry to characterize modified nucleic acids.

3. Spectroscopic Model for Studying Methylated Guanine Photophysics

Leverage the distinct fluorescence quantum yield of 9-Methylguanine relative to di-methylated analogs to serve as a model compound in photophysical and photochemical studies. Its specific spectral properties are essential for differentiating it from other methylated guanines in complex mixtures or for using it as a fluorescent probe in assays where its lower quantum yield is an advantage.

4. High-Purity Reagent for DNA Damage and Repair Studies

Select 9-Methylguanine with a certified purity of ≥98.0% and a guanine impurity ≤1% as a substrate for enzymatic assays involving O6-methylguanine-DNA methyltransferase (MGMT) or other DNA repair proteins. This high purity is essential to prevent the unmodified guanine from interfering with the assay, ensuring that observed activity is solely attributable to the methylated base.

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